molecular formula C15H16N4O4S B2767513 3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034540-84-4

3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2767513
CAS No.: 2034540-84-4
M. Wt: 348.38
InChI Key: XKOYJDCIGFUWMI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyridine ring, a benzoxazole ring, and a sulfonamide group. These groups are common in many biologically active compounds and could potentially contribute to various properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, pyrazoles can participate in cycloaddition reactions .

Scientific Research Applications

Synthesis and Antibacterial Properties

Sulfonamides are renowned for their antibacterial properties. A study by Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The study explored the reactivity of specific precursors to produce derivatives with significant antibacterial activity, highlighting the potential of sulfonamides in creating effective antimicrobial treatments (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial and Antitumor Applications

Research by Padmavathi et al. (2008) developed novel sulfone-linked bis heterocycles with considerable antimicrobial activity. This study indicates the versatility of sulfonamides in synthesizing compounds that can be tailored for specific microbial targets, suggesting potential pathways for developing new antimicrobial agents using sulfonamide-based frameworks (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Hybrid Sulfonamide Compounds

The advancement in sulfonamide hybrids, as reviewed by Massah et al. (2022), demonstrates the hybridization technique's efficacy in synthesizing compounds with a wide range of therapeutic applications. These sulfonamide hybrids, combining sulfonamides with other biologically active heterocycles, have shown potential in antimicrobial, antifungal, anti-inflammatory, and anticancer applications, among others. This review underscores the importance of sulfonamide hybrids in developing novel formulations with greater effectiveness across various therapeutic areas (Massah et al., 2022).

Properties

IUPAC Name

3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-18-13-9-12(2-3-14(13)23-15(18)20)24(21,22)17-10-5-7-19-11(8-10)4-6-16-19/h2-4,6,9-10,17H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOYJDCIGFUWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN4C(=CC=N4)C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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